molecular formula C15H9FO B2744859 4-Fluoro-2-(phenylethynyl)benzaldehyde CAS No. 1189207-30-4

4-Fluoro-2-(phenylethynyl)benzaldehyde

Cat. No. B2744859
M. Wt: 224.234
InChI Key: DQWGIUIRDYPGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(phenylethynyl)benzaldehyde (4FPEB) is a synthetic compound with a variety of applications in the scientific and medical fields. It is a versatile molecule that can be used in a range of synthetic and analytical processes, as well as being a potential therapeutic agent.

Scientific Research Applications

  • Organic Photovoltaic Devices

    • Application: 4-Fluoro-4’-(phenylethynyl)benzophenone has been explored as a potential material for organic photovoltaic (OPV) devices.
    • Method: The molecule exhibits strong absorption in the ultraviolet (UV) and visible light regions, making it suitable for capturing sunlight in OPV devices.
  • Thioredoxin Reductase Inhibitors

    • Application: A series of 2,4-dinitrobenzene compounds were synthesized as Thioredoxin Reductase (TrxR) inhibitors .
    • Method: The synthesis involved the creation of a compound with two benzene rings. The aldehyde group and the connected benzene ring are coplanar .
  • Chemical Synthesis

    • Application: 4-Fluoro-2-nitrobenzaldehyde, a compound similar to 4-Fluoro-2-(phenylethynyl)benzaldehyde, is used in chemical synthesis .
    • Method: This compound is often used as a starting material in various chemical reactions due to its reactivity .
  • Schiff Base Compounds

    • Application: Fluorobenzaldehyde, which includes 4-Fluorobenzaldehyde, can be used to make a variety of Schiff base compounds .
    • Method: Due to the aldehyde group, the fluorobenzaldehydes can undergo a condensation reaction to form Schiff base compounds .
    • Results: Some of these Schiff base compounds have shown antimicrobial properties .

properties

IUPAC Name

4-fluoro-2-(2-phenylethynyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-15-9-8-14(11-17)13(10-15)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWGIUIRDYPGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(phenylethynyl)benzaldehyde

Citations

For This Compound
3
Citations
G Wang, ZY Wang, SS Niu, Y Rao… - The Journal of Organic …, 2016 - ACS Publications
The cooperative chiral N-heterocyclic carbene and Lewis acid catalyzed reactions between 2-aroylvinylcinnamaldehydes and various aromatic aldehydes produced multifunctional …
Number of citations: 13 pubs.acs.org
TC Lin, CK Chan, YH Chung, CC Wang - Organic & Biomolecular …, 2023 - pubs.rsc.org
This study developed an eco-friendly method to synthesize 3-arylisoquinoline from 2-alkynylbenzaldehydes using Nafion® NR50 as an acidic catalyst and hexamethyldisilazane (HMDS…
Number of citations: 3 pubs.rsc.org
WC Pan, YC Wang, TJ Li, JQ Liu… - Journal of Heterocyclic …, 2020 - Wiley Online Library
Aldehyde could undergo not only the subsequent condensation and cyclization with 2‐aminothiophene‐3‐carboxamide to build a pyrimidine ring, but also a Friedel‐Crafts alkylation …
Number of citations: 2 onlinelibrary.wiley.com

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